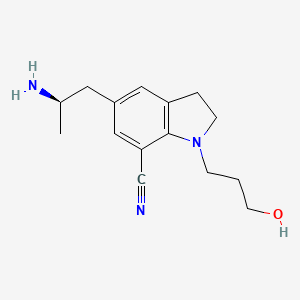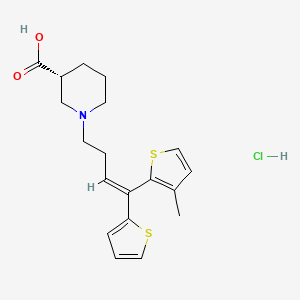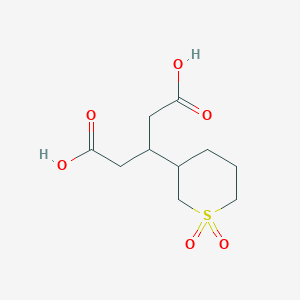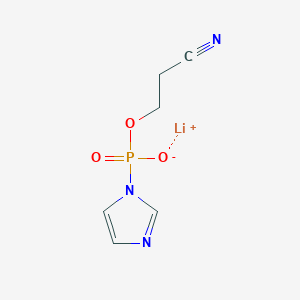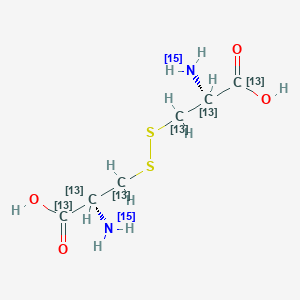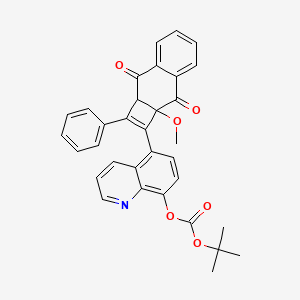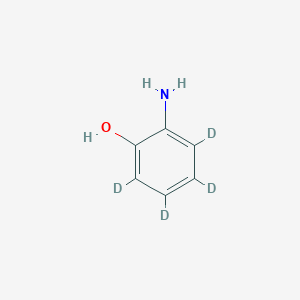
2-Aminophenol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminophenol-d4 is a deuterated form of 2-aminophenol, where four hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
2-Aminophenol-d4 can be synthesized through the reduction of 2-nitrophenol-d4. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group without affecting the deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the integrity of the deuterium labeling. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Aminophenol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and anilines.
科学研究应用
2-Aminophenol-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of deuterated heterocyclic compounds and dyes.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated materials for NMR spectroscopy and mass spectrometry.
作用机制
The mechanism of action of 2-aminophenol-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways using NMR spectroscopy. The compound can act as a reducing agent and participate in redox reactions, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
2-Aminophenol: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.
4-Aminophenol: An isomer with the amino group in the para position, used in the synthesis of dyes and pharmaceuticals.
2-Hydroxyaniline: Another name for 2-aminophenol, highlighting its dual functional groups.
Uniqueness
2-Aminophenol-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of deuterium atoms allows for the detailed study of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.
属性
分子式 |
C6H7NO |
|---|---|
分子量 |
113.15 g/mol |
IUPAC 名称 |
2-amino-3,4,5,6-tetradeuteriophenol |
InChI |
InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2/i1D,2D,3D,4D |
InChI 键 |
CDAWCLOXVUBKRW-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C(=C1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
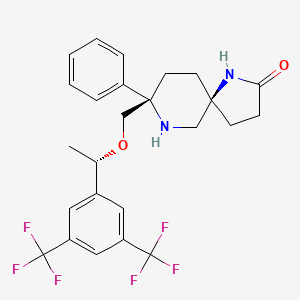
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
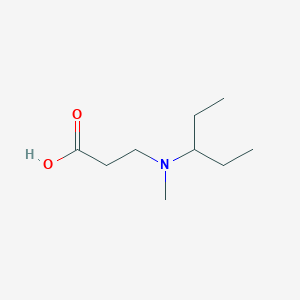
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
